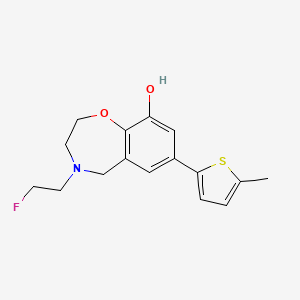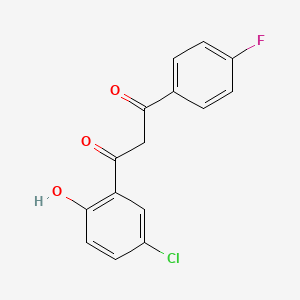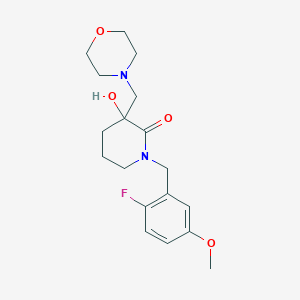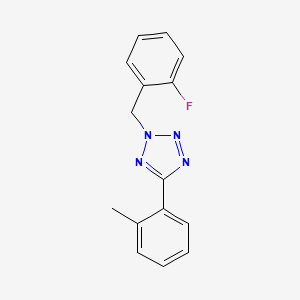![molecular formula C19H21N3O2 B5359818 5-(1-azepanyl)-2-[2-(2-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5359818.png)
5-(1-azepanyl)-2-[2-(2-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-azepanyl)-2-[2-(2-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile, also known as AMOV-01, is a novel compound that has attracted significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 5-(1-azepanyl)-2-[2-(2-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of prostaglandins and leukotrienes, which are mediators of pain and inflammation. By inhibiting these enzymes, this compound is believed to reduce pain and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including analgesic and anti-inflammatory effects, as well as the ability to induce apoptosis in cancer cells. In addition, this compound has been found to have antioxidant properties, which may contribute to its potential as a therapeutic agent.
実験室実験の利点と制限
One of the main advantages of 5-(1-azepanyl)-2-[2-(2-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile for lab experiments is its relatively simple synthesis method, which makes it easy to produce in large quantities. In addition, this compound has been found to be stable under a wide range of conditions, making it suitable for use in various experimental settings. However, one of the main limitations of this compound is its relatively limited solubility in aqueous solutions, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 5-(1-azepanyl)-2-[2-(2-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile, including further studies on its mechanism of action, as well as its potential applications in the treatment of pain, inflammation, and cancer. In addition, future research may focus on the development of new derivatives of this compound with improved solubility and potency. Finally, future studies may investigate the potential use of this compound in combination with other therapeutic agents to enhance its efficacy.
合成法
5-(1-azepanyl)-2-[2-(2-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile is synthesized through a multi-step process that involves the reaction of 2-methoxybenzaldehyde with 1-azepanamine to form an imine intermediate, which is then reacted with ethyl cyanoacetate to form the corresponding oxazole derivative. The final step involves the cyclization of the oxazole derivative with phosphoryl chloride to form the desired product.
科学的研究の応用
5-(1-azepanyl)-2-[2-(2-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile has been found to have potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent, as it has been found to induce apoptosis in cancer cells. In pharmacology, this compound has been found to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation. In biochemistry, this compound has been studied for its ability to inhibit the activity of certain enzymes, making it a potential candidate for the development of enzyme inhibitors.
特性
IUPAC Name |
5-(azepan-1-yl)-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-23-17-9-5-4-8-15(17)10-11-18-21-16(14-20)19(24-18)22-12-6-2-3-7-13-22/h4-5,8-11H,2-3,6-7,12-13H2,1H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJOFFWNRDKSME-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC2=NC(=C(O2)N3CCCCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C2=NC(=C(O2)N3CCCCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{2-[4-(dimethylamino)phenyl]vinyl}-3-phenyl-4(3H)-quinazolinone](/img/structure/B5359742.png)
![4-{[(2-methoxyphenyl)thio]methyl}-2(1H)-quinolinone](/img/structure/B5359749.png)



![methyl 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]propanoate](/img/structure/B5359793.png)
![6-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]-2H-chromen-2-one](/img/structure/B5359799.png)
![methyl 2-[3-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5359803.png)
![N-[(3-ethylisoxazol-5-yl)methyl]-N,5-dimethyl-3-phenylisoxazole-4-carboxamide](/img/structure/B5359811.png)

![[4-(3-methoxybenzyl)-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)piperidin-4-yl]methanol](/img/structure/B5359824.png)

![1-{3-[(3S*,4S*)-3,4-dihydroxypiperidin-1-yl]-3-oxopropyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5359835.png)
![6-({3-[(dimethylamino)methyl]-3-hydroxy-1-pyrrolidinyl}carbonyl)-3,5-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5359846.png)